Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate
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Overview
Description
Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo-thiazepine core, which is fused with various aromatic rings, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo-Thiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo-thiazepine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Aromatic Substituents: The aromatic rings are introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester. This is typically achieved using methanol and an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids
Scientific Research Applications
Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-e][1,4]thiazepines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzodiazepines: Although structurally different, benzodiazepines also interact with similar molecular targets and have comparable therapeutic applications.
Thiazepines: These compounds have a similar thiazepine ring but lack the pyrazole moiety, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C28H24ClN3O3S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
methyl 2-[1-(2-chlorophenyl)-4-(3-methylphenyl)-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetate |
InChI |
InChI=1S/C28H24ClN3O3S/c1-18-9-8-12-20(15-18)27-25-26(19-10-4-3-5-11-19)30-32(22-14-7-6-13-21(22)29)28(25)31(16-24(34)35-2)23(33)17-36-27/h3-15,27H,16-17H2,1-2H3 |
InChI Key |
HJTORNRFNBHIST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(N(C(=O)CS2)CC(=O)OC)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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